2-(3-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile
Overview
Description
Scientific Research Applications
Antibacterial Activity
- Synthesis and Antibacterial Activity of 4-Pyrrolidin-3-cyanopyridine Derivatives : This study explored derivatives of cyanopyridine, similar to 2-(3-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile, for their antimicrobial activity. The compounds showed significant activity against aerobic and anaerobic bacteria, indicating potential use in antibacterial applications (Bogdanowicz et al., 2013).
Enzyme Inhibition
- Inhibition of Xanthine Oxidoreductase : A study on FYX-051, a derivative related to 2-(3-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile, demonstrated its potential as an inhibitor of xanthine oxidoreductase, an enzyme involved in purine metabolism. This suggests potential therapeutic applications in conditions like hyperuricemia (Matsumoto et al., 2011).
Microbiological Activity
- Synthesis and Microbiological Activity of 2-Mercapto-4-(pyrrolidin-1-yl)pyridine-3-Carbonitrile Derivatives : This research involved the synthesis of pyridine derivatives and their screening for bacteriostatic and antituberculosis activity. Some derivatives exhibited significant activity, showing promise for therapeutic applications (Miszke et al., 2008).
Molecular Structure Analysis
- X-ray and Spectroscopic Analysis of Pyridine Derivatives : Studies on structural analysis of pyridine derivatives, including compounds similar to 2-(3-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile, have been conducted. These analyses contribute to understanding the molecular structure and properties of such compounds (Tranfić et al., 2011).
Antiviral Research
- Azafluorene Derivatives as Inhibitors of SARS CoV-2 RdRp : Research on azafluorene derivatives, related to pyridine carbonitriles, showed potential as inhibitors of SARS CoV-2 RdRp, suggesting their use in antiviral therapy (Venkateshan et al., 2020).
properties
IUPAC Name |
2-(3-hydroxypiperidin-1-yl)pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-7-9-3-4-13-11(6-9)14-5-1-2-10(15)8-14/h3-4,6,10,15H,1-2,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYRULBZAMSEFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=C2)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671467 | |
Record name | 2-(3-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile | |
CAS RN |
939986-85-3 | |
Record name | 2-(3-Hydroxy-1-piperidinyl)-4-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939986-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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